N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,3-thiazole core substituted with a 3-fluorophenyl group and an ethyl linker to the acetamide moiety. The acetamide side chain is further modified with a 4-methylphenoxy group. Its molecular formula is C₂₁H₂₀FN₃O₂S, with a molecular weight of 397.47 g/mol. The compound’s design leverages fluorine and methyl substituents to enhance metabolic stability and target selectivity .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-5-7-18(8-6-14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-3-2-4-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMRUPGUYHOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide has several notable applications in scientific research:
Medicinal Chemistry
- Antimicrobial Activity : Compounds with thiazole rings have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits antifungal activity against strains such as Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations comparable to standard antifungal agents like ketoconazole.
- Anticancer Properties : Studies on similar thiazole derivatives show promising anticancer activity. For instance, certain analogs have been reported to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The presence of electron-donating groups on the phenyl ring correlates with enhanced activity against these cancer cells.
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays due to its thiazole moiety. Its mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites of specific enzymes, potentially modulating their activity.
- Receptor Interaction : Acting as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Industrial Applications
Beyond medicinal uses, this compound can be explored in developing new materials with specific properties. Its unique structure allows for potential applications in:
- Polymer Development : Enhancing the properties of polymers through functionalization.
- Dyes and Pigments : Utilizing its chemical characteristics to create novel dyes with improved stability and colorfastness.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, including beta-3 adrenergic agonists, acetylcholinesterase inhibitors, and enzyme ligands. Below is a comparative analysis:
Key Differences and Implications
Substituent Effects on Bioactivity The 3-fluorophenyl group in the target compound enhances electronegativity and may improve binding to hydrophobic enzyme pockets compared to Mirabegron’s 2-amino-thiazole group, which is critical for beta-3 adrenergic receptor activation .
Enzyme vs. Receptor Targeting
- Mirabegron’s efficacy as a beta-3 agonist is well-documented , whereas the target compound’s structural similarity to acetylcholinesterase inhibitors (e.g., compound 9 in ) suggests alternative mechanisms .
Synthetic Accessibility The target compound’s synthesis likely follows routes similar to ’s analogs, involving thiazole ring formation via Hantzsch synthesis and subsequent acetamide coupling . In contrast, Mirabegron requires stereoselective synthesis of its (R)-hydroxyethylamino group .
Research Findings and Gaps
- Pharmacological Data: No direct studies on the target compound’s activity are cited in the evidence.
- Therapeutic Potential: Structural parallels to Mirabegron imply possible applications in urinary disorders, but the phenoxy group may redirect activity toward anti-inflammatory or CNS targets.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorinated phenyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 374.44 g/mol. The presence of the thiazole ring is crucial for its biological activity, as it often enhances the interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In particular, thiazole derivatives have been shown to possess antifungal activity against various strains of fungi. For instance, studies have reported that thiazole-based compounds can effectively inhibit the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
Anticancer Properties
Thiazole derivatives have also demonstrated promising anticancer activity. A study on similar compounds indicated that certain thiazole analogs exhibit cytotoxic effects on cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest . The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity against these cancer cell lines .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorophenyl Group : This step often involves electrophilic aromatic substitution or similar reactions.
- Acetamide Formation : The final step usually involves coupling the thiazole derivative with an acetamide.
These synthetic routes can be optimized for yield and purity using various techniques such as high-throughput screening .
Case Studies
- Antifungal Activity : A recent study synthesized a series of thiazole derivatives and evaluated their antifungal activity using the EUCAST protocol. Compounds similar to this compound showed promising results against Candida species, indicating potential for therapeutic applications in treating fungal infections .
- Anticancer Activity : Another investigation focused on a range of thiazole derivatives demonstrated that specific modifications in the structure could lead to enhanced cytotoxicity against various cancer cell lines. The study highlighted that compounds with both thiazole and phenyl moieties exhibited significant growth inhibition, suggesting a strong structure-activity relationship .
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Q. How can researchers interpret complex NMR spectra for novel derivatives with overlapping signals?
- Strategies :
- Shimming Optimization : Ensure high field homogeneity for resolution of aromatic protons.
- Selective Decoupling : Suppress coupling between thiazole protons and adjacent CH2 groups.
- Dynamic NMR : Perform variable-temperature experiments to separate broadened signals from conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
